molecular formula C91H127N25O23S B1667729 BAM (8-22)

BAM (8-22)

Cat. No.: B1667729
M. Wt: 1971.2 g/mol
InChI Key: GOEYECACIBFJGZ-NPAGUKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAM (8-22), also known as Bovine Adrenal Medulla 8-22, is a peptide fragment derived from proenkephalin A. It is a potent activator of Mas-related G-protein-coupled receptors (Mrgprs), specifically MrgprC11 and hMrgprX1. This compound is known for inducing scratching behavior in mice in an Mrgpr-dependent manner .

Mechanism of Action

Target of Action

Vgrpewwmdyqkryg, also known as BAM (8-22) , is an endogenous peptide that was first isolated from bovine adrenal medulla . It is a potent agonist for sensory neuron-specific receptors, primate-specific proteins that are exclusively expressed in primary sensory neurons . The primary targets of this compound are the Sensory Neuron Specific Receptors (SNSR3 and SNSR4) . These receptors play a crucial role in sensory neuron signaling.

Mode of Action

Vgrpewwmdyqkryg interacts with its targets, SNSR3 and SNSR4, by acting as a selective agonist . This means it binds to these receptors and activates them, leading to a series of downstream effects. The EC50 values, which represent the concentration of the compound that gives half-maximal response, are 28 and 14 nM for SNSR3 and SNSR4, respectively .

Biochemical Pathways

It is known that the activation of snsr3 and snsr4 by vgrpewwmdyqkryg can inhibit the development of morphine tolerance in rats and exert spinal analgesic effects through an interaction with nmda receptors .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The activation of SNSR3 and SNSR4 by Vgrpewwmdyqkryg leads to several molecular and cellular effects. It inhibits the development of morphine tolerance in rats , suggesting a potential role in pain management. Additionally, it exerts spinal analgesic effects through an interaction with NMDA receptors , indicating a potential role in modulating neuronal signaling and pain perception.

Action Environment

Given that the compound is soluble in water , it can be inferred that its action and stability might be influenced by factors such as pH and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

BAM (8-22) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of BAM (8-22) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, utilizing preparative HPLC systems to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BAM (8-22) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Major Products

The major product of the synthesis is the BAM (8-22) peptide itself. Side products may include truncated or misfolded peptides, which are typically removed during the purification process .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C91H127N25O23S/c1-48(2)76(94)88(138)103-46-72(120)105-64(19-11-36-100-91(97)98)89(139)116-37-12-20-70(116)87(137)110-62(30-32-73(121)122)81(131)113-68(42-52-45-102-58-16-7-5-14-56(52)58)85(135)114-67(41-51-44-101-57-15-6-4-13-55(51)57)84(134)109-63(33-38-140-3)82(132)115-69(43-74(123)124)86(136)112-66(40-50-23-27-54(118)28-24-50)83(133)108-61(29-31-71(93)119)80(130)106-59(17-8-9-34-92)78(128)107-60(18-10-35-99-90(95)96)79(129)111-65(77(127)104-47-75(125)126)39-49-21-25-53(117)26-22-49/h4-7,13-16,21-28,44-45,48,59-70,76,101-102,117-118H,8-12,17-20,29-43,46-47,92,94H2,1-3H3,(H2,93,119)(H,103,138)(H,104,127)(H,105,120)(H,106,130)(H,107,128)(H,108,133)(H,109,134)(H,110,137)(H,111,129)(H,112,136)(H,113,131)(H,114,135)(H,115,132)(H,121,122)(H,123,124)(H,125,126)(H4,95,96,99)(H4,97,98,100)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEYECACIBFJGZ-NPAGUKBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C91H127N25O23S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1971.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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